

JH-II-127 chemical structure and properties

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Compound of Interest		
Compound Name:	JH-II-127	
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An In-depth Technical Guide to JH-II-127: A Potent and Selective LRRK2 Inhibitor

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases, particularly Parkinson's disease (PD). Activating mutations in the LRRK2 gene, such as the common G2019S mutation, are the most frequent genetic cause of both familial and sporadic PD, leading to a two- to three-fold increase in its kinase activity.[1] This hyperactivity is believed to contribute to neuronal death signaling pathways. Consequently, the development of small molecule inhibitors that can modulate LRRK2 kinase activity represents a promising strategy for disease-modifying therapies.

This document provides a comprehensive technical overview of **JH-II-127**, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine compound identified as a highly potent, selective, and brain-penetrant inhibitor of LRRK2.[1][2][3][4] It is a valuable tool for researchers studying the physiological and pathological roles of LRRK2 and a promising scaffold for the development of therapeutics for Parkinson's disease.

Chemical Structure and Properties

JH-II-127 is a synthetic small molecule with a pyrrolopyrimidine core. Its chemical identity and physical properties are summarized below.



Property	Value
Chemical Name	[4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone[5]
CAS Number	1700693-08-8[5][6][7]
Molecular Formula	C19H21ClN6O3[5][6]
Molecular Weight	416.87 g/mol [5]
SMILES	O=C(N1CCOCC1)C2=CC(OC)=C(NC3=NC(NC)=C(C(Cl)=CN4)C4=N3)C=C2[7]
Purity	≥98% (HPLC)[5]
Storage	Store at -20°C[5]

Table 1: Physicochemical Properties of JH-II-127

Solvent	Maximum Concentration
DMSO	100 mM[5]
DMF	30 mg/mL[6]
Ethanol	2 mg/mL[6]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL[6]

Table 2: Solubility Data for JH-II-127

Biological Activity and Selectivity

JH-II-127 is a potent inhibitor of LRRK2, demonstrating high affinity for both the wild-type (WT) enzyme and the pathologically relevant G2019S mutant. It is also orally bioavailable and brain penetrant, making it suitable for in vivo studies.[5][6]



Target	IC50 (nM)
LRRK2 (Wild-Type)	6.6[5][6][7][8]
LRRK2 (G2019S Mutant)	2.2[5][6][7][8]
LRRK2 (A2016T Mutant)	47.7[5][6][7][8]
LRRK2 (G2019S + A2016T)	3,080[6]

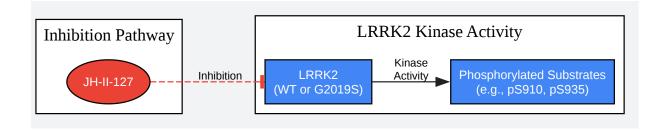
Table 3: In Vitro Inhibitory Potency of JH-II-127

In cellular contexts, **JH-II-127** effectively suppresses LRRK2 activity. It substantially inhibits the phosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, at concentrations between 0.1 and 0.3 µM in various cell types, including HEK293 cells and human lymphoblastoid cells.[1][2][6][8] Furthermore, its selectivity is excellent, showing minimal activity when screened against a large panel of 138 other kinases.[5]

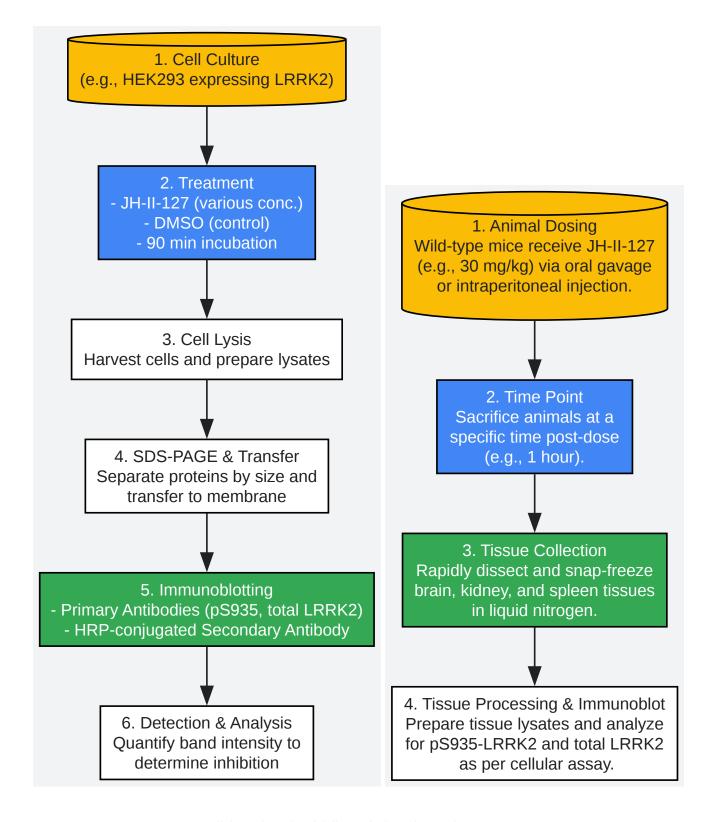
Mechanism of Action

JH-II-127 functions as an ATP-competitive inhibitor of LRRK2.[1] By binding to the kinase domain, it blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The G2019S mutation, located in the kinase domain, enhances LRRK2's enzymatic activity. **JH-II-127** potently inhibits this hyperactive mutant, thereby normalizing the downstream signaling cascade. This mechanism is critical for reversing the pathological effects associated with LRRK2 mutations in Parkinson's disease.









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